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Get Quote

The research on BPR1J-097 is grounded in the well-established role of FMS-like tyrosine kinase 3 (FLT3) in

Acute Myeloid Leukemia (AML). Activating mutations in the FLT3 gene, particularly internal tandem

duplications (FLT3-ITD), are among the most common mutations in AML and are significantly associated

with poor prognosis [1] [2]. These mutations drive leukemic transformation by accelerating proliferation and

suppressing apoptosis [1]. Consequently, FLT3 has been identified as a highly attractive therapeutic target,

and several small-molecule FLT3 inhibitors have been developed for clinical investigation [2].

Profile of BPR1J-097 and BPR1J-340

The search results confirm that BPR1J-097 is a novel FLT3 kinase inhibitor [3]. While detailed experimental

data for BPR1J-097 is not provided, a highly related compound, BPR1J-340, has been extensively profiled

and serves as a strong reference for its expected behavior.

The quantitative pharmacological profile of BPR1J-340 is summarized in the table below.

Parameter Value for BPR1J-340 Experimental Context

Biochemical FLT3 Inhibition
(IC₅₀)

25 ± 5 nM In vitro kinase activity assay [1]
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Parameter Value for BPR1J-340 Experimental Context

Cellular Proliferation Inhibition
(GC₅₀)

~2.8 - 5.0 nM FLT3-ITD+ cell lines (MV4;11,
MOLM-13) [1]

Target Phosphorylation
Inhibition (IC₅₀)

~1 nM (STAT5
phosphorylation)

MV4;11 cells [1]

Key Apoptosis Markers Induced Cleaved PARP, Cleaved
Caspase-3

Western blot analysis in FLT3-
ITD+ cells [1]

Mechanism of Action and Apoptosis Induction

The molecular mechanism by which FLT3 inhibitors like BPR1J-340 induce apoptosis can be visualized in

the following pathway. This diagram integrates information from the search results on FLT3 signaling [1] [2]

and the role of caspase-mediated PARP cleavage in apoptosis [4].
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Model Protocol: Apoptosis Assay via Western Blotting

While a specific step-by-step protocol for BPR1J-097 was not found, the methodology can be reliably

reconstructed from the techniques used to evaluate BPR1J-340 [1] and general knowledge of apoptosis

detection. The workflow below outlines the key experimental stages.
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1. Cell Culture & Treatment

2. Protein Extraction & Quantification

3. Gel Electrophoresis & Transfer

4. Immunoblotting

5. Detection & Analysis

Click to download full resolution via product page

Here is a detailed breakdown of each step:

Cell Line Selection: Use human FLT3-ITD-positive AML cell lines (e.g., MOLM-13, MV4;11).
Maintain these cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) [1].

Compound Treatment: Prepare a stock solution of BPR1J-097 (e.g., 10 mM in DMSO). Treat cells
with a range of concentrations (e.g., 1 nM to 100 nM) for a specified period (e.g., 16-24 hours).

Include a vehicle control (DMSO only) [1].
Protein Extraction and Quantification: Lyse cells using a suitable RIPA buffer supplemented with

protease and phosphatase inhibitors. Centrifuge the lysates to clear debris and determine the protein
concentration of the supernatant using a standard assay like BCA.

Gel Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-
PAGE on an appropriate gradient gel. Subsequently, transfer the proteins from the gel to a

nitrocellulose or PVDF membrane.
Immunoblotting:

Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk in TBST) for 1
hour.

Primary Antibody Incubation: Probe the membrane overnight at 4°C with specific primary
antibodies. The key antibodies for assessing apoptosis are:
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Anti-Cleaved Caspase-3: Detects the active, apoptosis-specific fragment.

Anti-Cleaved PARP: Specifically recognizes the 89 kDa fragment resulting from caspase
cleavage [1] [4].

Anti-pSTAT5: To confirm effective FLT3 pathway inhibition [1].
Anti-β-actin: Serves as a loading control for normalizing protein levels [1].

Detection and Analysis:
Incubate the membrane with appropriate HRP-conjugated secondary antibodies.

Use a chemiluminescent substrate to visualize the protein bands.
Analyze the blots to confirm that BPR1J-097 treatment leads to a dose-dependent increase in

cleaved caspase-3 and cleaved PARP, alongside a decrease in pSTAT5.

Application Note Summary

This proposed application note provides a framework for evaluating the pro-apoptotic activity of BPR1J-

097:

Objective: To demonstrate that the FLT3 inhibitor BPR1J-097 induces caspase-dependent apoptosis
in FLT3-ITD-positive AML cells.

Key Findings (based on BPR1J-340): The related inhibitor BPR1J-340 potently induces apoptosis,
as evidenced by the cleavage of caspase-3 and its substrate PARP, confirming the activation of the

intrinsic apoptosis pathway [1].
Experimental Approach: Western blot analysis is a robust method for detecting these apoptotic

markers and validating the mechanism of action of targeted anti-cancer drugs.

Future Research and Protocol Refinement

To fully complete this application note, the following specific information for BPR1J-097 would be

required:

The exact IC₅₀ and GC₅₀ values for BPR1J-097.

The optimal treatment time and concentration for observing maximal apoptosis in various cell
models.

Data from additional assays (e.g., MTS cell viability assays, flow cytometry with Annexin
V/propidium iodide staining) to complement the western blot findings.
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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